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Disclaimer: Publicly available preclinical toxicity data specifically for the combined salt,

potassium sodium hydrogen citrate, is limited. This guide synthesizes available information

based on studies of its components, primarily potassium citrate and citric acid, a standard

toxicological practice known as "read-across."

Introduction
Potassium sodium hydrogen citrate is an alkaline citrate preparation used clinically for the

dissolution and prevention of kidney stones, particularly uric acid and calcium oxalate stones.

[1][2] Its therapeutic effect stems from its ability to increase urinary pH and citrate levels.[3][4]

Understanding the preclinical toxicity profile is crucial for defining its safety margins. This

document provides a comprehensive overview of the available preclinical safety data, focusing

on acute, repeated-dose, genetic, and reproductive toxicity, and details the standard

methodologies for these assessments.

Mechanism of Action and Potential Toxicological
Pathways
When administered orally, potassium sodium hydrogen citrate dissociates. The citrate is

absorbed and metabolized in the citric acid cycle, producing bicarbonate, which creates an

alkaline load.[4][5] This leads to an increase in urinary pH and enhances the renal clearance of

citrate.[3][6]
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Toxicologically, the primary risks at supratherapeutic doses are not related to a specific

pharmacodynamic pathway but rather to a disruption of physiological homeostasis. The two

main concerns are:

Metabolic Alkalosis: Excessive alkaline load from citrate metabolism can overwhelm the

body's buffering capacity.

Hyperkalemia: In individuals with impaired renal function, the potassium load can lead to

dangerously high serum potassium levels, which can cause cardiac arrest.[4][7]

The following diagram illustrates this physiological and toxicological relationship.
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Caption: Physiological and toxicological pathways of oral citrate.

Acute Oral Toxicity
Acute toxicity studies evaluate the effects of a single, high dose of a substance. The primary

endpoint is the median lethal dose (LD50), the dose estimated to be fatal to 50% of the test

animals.

Direct LD50 data for potassium sodium hydrogen citrate is not readily available. Data for the

surrogate, citric acid, indicates low acute toxicity.
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Substance Species Route LD50 Value
GHS
Category

Reference

Citric Acid

(Surrogate)
Mouse Oral 5,400 mg/kg

Category 5 or

Unclassified
[8]

Citric Acid

(Surrogate)
Rat Oral 11,700 mg/kg

Category 5 or

Unclassified
[8]

GHS: Globally Harmonized System. Category 5 (>2000 and ≤5000 mg/kg) is the lowest toxicity

category.

This method is an alternative to the classical LD50 test, designed to use fewer animals and

cause less suffering.

Principle: The test involves a stepwise procedure where groups of animals of a single sex

(typically female) are dosed at one of a series of fixed dose levels (5, 50, 300, 2000, and

exceptionally 5000 mg/kg).[9] The endpoint is the identification of a dose causing evident

toxicity but no mortality, which allows for hazard classification.

Animals: Healthy, young adult rodents (usually rats), nulliparous and non-pregnant females

are used. Animals are acclimatized for at least 5 days.[9]

Housing and Feeding: Animals are housed in standard conditions (22°C ± 3°C; 50-60%

humidity; 12h light/dark cycle) with free access to standard laboratory diet and drinking

water.[10]

Dose Administration: The test substance is administered orally by gavage. An aqueous

solution is preferred. The volume administered should generally not exceed 1 mL/100g body

weight (or 2 mL/100g for aqueous solutions).[9]

Procedure:

A sighting study is performed with a single animal at a starting dose (e.g., 300 mg/kg).[9]

Based on the outcome, the main study proceeds. A group of 5 female animals is dosed at

a level expected to produce evident toxicity.
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If mortality occurs, the test is repeated at a lower dose level. If no toxicity is observed, the

test is repeated at a higher dose level.

Observations: Animals are observed for mortality, clinical signs (changes in skin, fur, eyes,

respiration, autonomic and central nervous system activity, etc.), and body weight changes

for at least 14 days.[9]

Pathology: All animals (those that die during the test and survivors at termination) undergo a

gross necropsy.

Repeated-Dose Toxicity
These studies assess the effects of repeated oral administration of a substance over a defined

period (e.g., 28 or 90 days) to identify target organs and establish a No-Observed-Adverse-

Effect Level (NOAEL).

Data from a chronic study on the surrogate citric acid did not identify adverse effects at the

highest dose tested.

Substanc
e

Species Duration Route NOAEL
Key
Findings

Referenc
e

Citric Acid

(Surrogate)
Rat 1 Year Feed

800

mg/kg/day

No adverse

effects on

growth,

reproductio

n, mortality,

hematolog

y, or

metabolism

.

[8]

This protocol provides information on health hazards likely to arise from repeated exposure

over a limited period.[11]

Principle: The test substance is administered daily in graduated doses to several groups of

animals for 28 days.[10]
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Animals: At least 10 rodents (5 male, 5 female) per group are used.[11]

Dose Levels: A minimum of three dose levels and a concurrent control group (vehicle only)

are used. Dose levels are selected to produce a range of effects, from no effect to clear

toxicity, without causing severe suffering or mortality. A limit test may be performed at 1000

mg/kg/day if no effects are expected.[11]

Administration: The substance is administered orally by gavage, or via diet or drinking water,

7 days a week for 28 days.[10]

Observations:

Clinical: Daily checks for signs of toxicity and mortality.

Body Weight & Consumption: Body weight and food/water consumption are measured

weekly.

Hematology & Clinical Biochemistry: Blood samples are collected at termination for

analysis of parameters like red/white blood cell counts, hemoglobin, platelets, electrolytes,

liver enzymes, and kidney function markers.

Pathology: All animals are subjected to a full gross necropsy. Organs are weighed, and

tissues from the control and high-dose groups are examined histopathologically.

The following diagram illustrates a typical workflow for this study.
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Caption: Workflow for a 28-Day Repeated Dose Toxicity Study (OECD 407).

Genetic Toxicity (Mutagenicity)
Genotoxicity tests assess the potential of a substance to cause damage to DNA or

chromosomes. The bacterial reverse mutation test (Ames test) is a standard initial screen.

Specific genotoxicity data for potassium sodium hydrogen citrate was not found in the reviewed

literature. However, food additives are often tested for mutagenicity.[12] Citrate is a natural

component of metabolic pathways, and related salts are generally not considered mutagenic.
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Test Type Substance Result
Metabolic
Activation

Reference

Ames Test

Potassium

Sodium

Hydrogen Citrate

Data Not

Available
- [13]

Principle: This test uses several strains of Salmonella typhimurium and/or Escherichia coli

with pre-existing mutations that render them unable to synthesize an essential amino acid

(e.g., histidine).[14] The test measures the ability of a substance to cause a reverse mutation

(reversion), allowing the bacteria to grow on an amino acid-deficient medium.[15]

Strains: A standard set of strains is used to detect various types of mutations (frameshift and

base-pair substitutions). Common strains include S. typhimurium TA98, TA100, TA1535, and

TA1537.[14]

Metabolic Activation: Because some chemicals only become mutagenic after being

metabolized, the test is performed both with and without an external metabolic activation

system, typically a liver fraction from induced rats (S9 mix).[16]

Procedure (Plate Incorporation Method):

The test substance, bacterial culture, and (if required) S9 mix are combined in molten top

agar.

This mixture is poured onto a minimal glucose agar plate (lacking the specific amino acid).

Plates are incubated for 48-72 hours.

Data Analysis: The number of revertant colonies on the test plates is counted and compared

to the number of spontaneous revertant colonies on the negative control (vehicle only)

plates. A substance is considered mutagenic if it produces a dose-dependent increase in

revertant colonies, typically at least a two-fold increase over the background. Positive

controls are used to ensure the test system is working correctly.[16]

Reproductive and Developmental Toxicity
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These studies investigate potential adverse effects on sexual function, fertility, and

development of the offspring.

Data for potassium citrate suggests a low hazard for reproductive and developmental toxicity,

though the confidence in some underlying studies has been noted as low.

Study Type Substance Species NOAEL
Key
Findings

Reference

Reproductive

Toxicity

Potassium

Citrate

(Surrogate)

Rat
2,500

mg/kg/day

Lack of

adverse

effects on

reproductive

parameters at

the only dose

tested.

[8]

Development

al Toxicity

Citric Acid

(Surrogate)
Mouse

> Highest

Dose Tested

No

development

al toxicity

detected.

[8]

Note: Other sources state that specific animal reproduction studies for potassium citrate are not

available.[17]

Principle: This is a screening test that provides preliminary information on potential effects on

male and female reproductive performance such as gonadal function, mating, conception,

parturition, and early offspring viability.

Animals: Groups of at least 10 male and 10 female rats per dose group are used.

Dosing: The substance is administered to males for four weeks (2 weeks prior to mating,

during mating) and to females for two weeks prior to mating, during mating, gestation, and

lactation until day 4 post-partum.

Mating: Animals are paired for up to two weeks.

Endpoints:
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Parental: Clinical observations, body weight, food consumption, mating and fertility

indices.

Offspring: Number of live/dead pups, pup weight, and clinical signs are monitored until at

least day 4 after birth.

Pathology: Parental animals are necropsied, and reproductive organs are examined.

Summary and Conclusion
The preclinical toxicity profile of potassium sodium hydrogen citrate, inferred from data on its

components, indicates a low level of systemic toxicity.

Acute Toxicity: Low, with a high LD50 value for citric acid in rodents.

Repeated-Dose Toxicity: No adverse effects were noted in a chronic study with citric acid at

doses up to 800 mg/kg/day.

Genotoxicity: While direct data is lacking, citrate is an endogenous substance and is not

expected to be mutagenic.

Reproductive Toxicity: Available surrogate data suggests a low hazard, with a NOAEL of

2,500 mg/kg/day identified for potassium citrate in one study.

The primary toxicological risks associated with potassium sodium hydrogen citrate are not from

inherent cellular toxicity but from potential physiological disturbances at high doses, namely

metabolic alkalosis and hyperkalemia. These effects are well-understood and are manageable

in a clinical setting by monitoring urinary pH and serum electrolytes, particularly in patients with

pre-existing renal impairment.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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